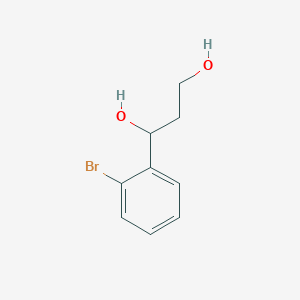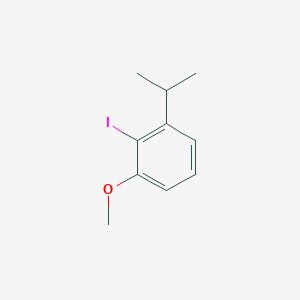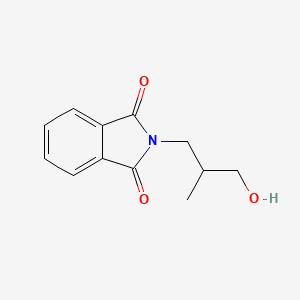![molecular formula C9H7BrOS B13680704 4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
4-Bromo-5-methoxybenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxybenzo[b]thiophene is an organosulfur compound with the molecular formula C9H7BrOS. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in medicinal chemistry and materials science . The presence of both bromine and methoxy groups on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxybenzo[b]thiophene typically involves the bromination of 5-methoxybenzo[b]thiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methoxybenzo[b]thiophene.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted benzo[b]thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methoxybenzo[b]thiophene.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxybenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
5-Methoxybenzo[b]thiophene: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-methoxybenzo[b]thiophene: Similar structure but with different substitution pattern, affecting its chemical properties and uses.
Uniqueness: This compound offers a balance between electronic effects and steric hindrance, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H7BrOS |
|---|---|
Molecular Weight |
243.12 g/mol |
IUPAC Name |
4-bromo-5-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7BrOS/c1-11-7-2-3-8-6(9(7)10)4-5-12-8/h2-5H,1H3 |
InChI Key |
URDZUVSOZSEYHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)

![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)

![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)

![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)


![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)

![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13680707.png)
